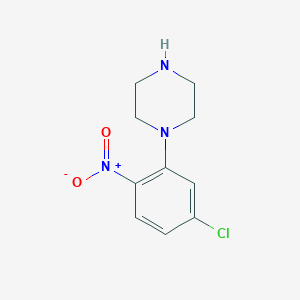![molecular formula C8H9F3N2O B13605179 2-Amino-2-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol](/img/structure/B13605179.png)
2-Amino-2-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-2-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol is a compound characterized by the presence of an amino group, a trifluoromethyl group, and a pyridine ring. This compound is typically a white solid at room temperature and is used as an intermediate in organic synthesis reactions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol can be achieved through various synthetic routes. . The reaction conditions typically involve temperatures ranging from 50°C to 100°C and the use of solvents such as ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as distillation and crystallization to purify the final product .
化学反応の分析
Types of Reactions
2-Amino-2-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired product but often involve temperatures ranging from -20°C to 150°C and the use of solvents like dichloromethane or acetonitrile .
Major Products Formed
The major products formed from these reactions include various substituted pyridines, amines, and alcohols. These products are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals .
科学的研究の応用
2-Amino-2-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: This compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the development of new drugs, particularly those targeting neurological disorders.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 2-Amino-2-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can bind to its target and modulate its activity, leading to various biological effects .
類似化合物との比較
Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: This compound shares a similar structure but lacks the ethan-1-ol group.
2,2’-Bis(trifluoromethyl)dipyridine: Another related compound with two trifluoromethyl groups but different substitution patterns.
Uniqueness
2-Amino-2-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol is unique due to its combination of an amino group, a trifluoromethyl group, and a pyridine ring, which imparts distinct chemical and biological properties. This combination makes it particularly useful in the synthesis of pharmaceuticals and agrochemicals .
特性
分子式 |
C8H9F3N2O |
|---|---|
分子量 |
206.16 g/mol |
IUPAC名 |
2-amino-2-[2-(trifluoromethyl)pyridin-3-yl]ethanol |
InChI |
InChI=1S/C8H9F3N2O/c9-8(10,11)7-5(6(12)4-14)2-1-3-13-7/h1-3,6,14H,4,12H2 |
InChIキー |
ILDDLVFWDXJLLX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(N=C1)C(F)(F)F)C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


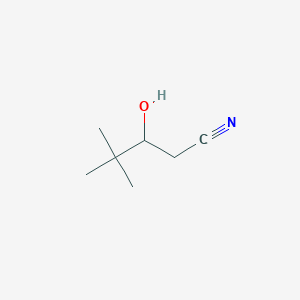
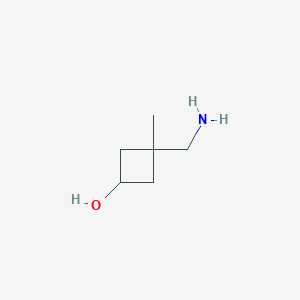

![3-Amino-1-(8-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol](/img/structure/B13605124.png)
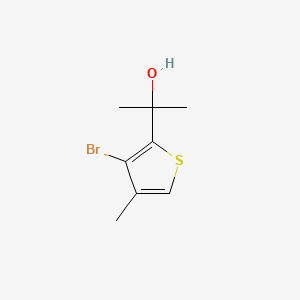




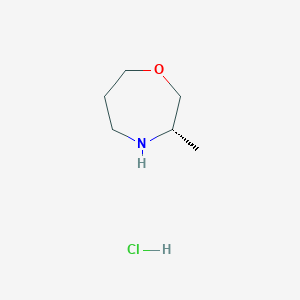
![3-[(4-Phenylphenyl)methyl]azetidine](/img/structure/B13605183.png)
